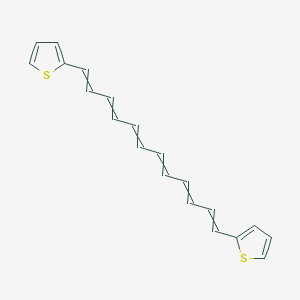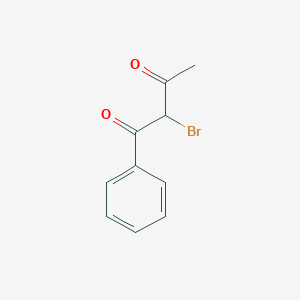
1,3-Butanedione, 2-bromo-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butanedione, 2-bromo-1-phenyl- is an organic compound with a molecular formula of C10H9BrO2 It is a derivative of 1,3-butanedione, where a bromine atom is substituted at the second carbon and a phenyl group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Butanedione, 2-bromo-1-phenyl- can be synthesized through the bromination of 1-phenyl-1,3-butanedione. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 1,3-butanedione, 2-bromo-1-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Butanedione, 2-bromo-1-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea in solvents like ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of 2-amino-1-phenyl-1,3-butanedione or 2-thio-1-phenyl-1,3-butanedione.
Oxidation: Formation of 2-bromo-1-phenyl-1,3-butanedioic acid.
Reduction: Formation of 2-bromo-1-phenyl-1,3-butanediol.
Scientific Research Applications
1,3-Butanedione, 2-bromo-1-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-butanedione, 2-bromo-1-phenyl- involves its interaction with various molecular targets. The bromine atom and the carbonyl groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3-butanedione: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-1,3-butanedione: Lacks the phenyl group, affecting its overall stability and reactivity.
1,3-Butanedione: The simplest form, without any substituents, making it less versatile in synthetic applications
Uniqueness
1,3-Butanedione, 2-bromo-1-phenyl- is unique due to the presence of both the bromine atom and the phenyl group. This combination enhances its reactivity and makes it a valuable intermediate in various chemical syntheses. Its unique structure allows it to participate in a wide range of reactions, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
57626-33-2 |
|---|---|
Molecular Formula |
C10H9BrO2 |
Molecular Weight |
241.08 g/mol |
IUPAC Name |
2-bromo-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C10H9BrO2/c1-7(12)9(11)10(13)8-5-3-2-4-6-8/h2-6,9H,1H3 |
InChI Key |
OHHOGWYNHFMXIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



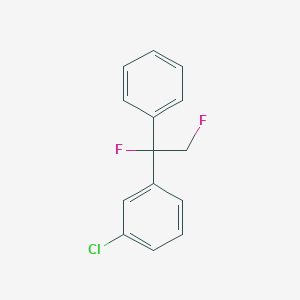
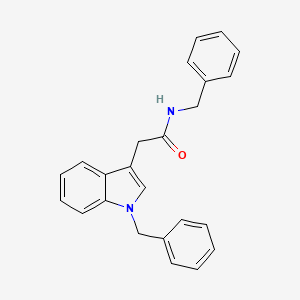



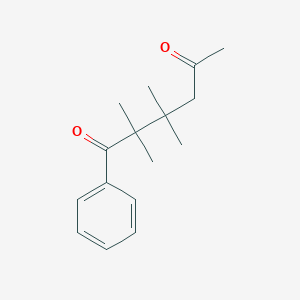
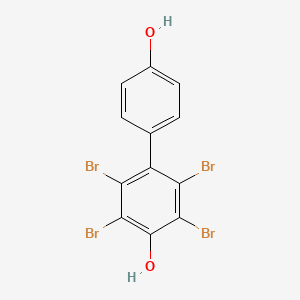

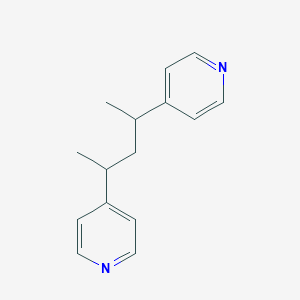

![{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride](/img/structure/B14619629.png)

